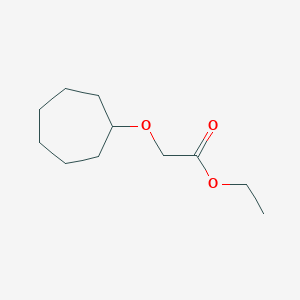

Cycloheptyloxyacetic Acid Ethyl Ester

Description

Theoretical Framework for Carboxylic Acid Esters

Carboxylic acid esters are a pivotal class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. libretexts.orglibretexts.org Their general structure is R-COO-R', where R and R' represent organic substituents.

Esters are formed through a condensation reaction between a carboxylic acid and an alcohol, a process known as esterification. fiveable.me One of the most common methods is the Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is reversible, and the reverse reaction, ester hydrolysis, can be catalyzed by either an acid or a base to yield a carboxylic acid and an alcohol. openstax.orgthesciencehive.co.uk Base-induced ester hydrolysis is termed saponification. openstax.org

The reactivity of esters is centered on the electrophilic nature of the carbonyl carbon. They are less reactive towards nucleophiles than acid chlorides or anhydrides. openstax.org This moderate reactivity makes them stable yet versatile intermediates in organic synthesis. They undergo a variety of transformations, including hydrolysis, aminolysis, and reduction. For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields two alcohols, while partial reduction to an aldehyde can be achieved with reagents such as diisobutylaluminum hydride (DIBAH). openstax.org

The physical properties of esters are also noteworthy. They are polar molecules but lack the hydrogen-bond-donating ability of their parent carboxylic acids and alcohols. libretexts.orglibretexts.org This results in lower boiling points and vapor pressures compared to carboxylic acids of similar molecular weight. libretexts.orglibretexts.org Many simple esters are volatile liquids with characteristic pleasant, fruity odors, which has led to their widespread use in the fragrance and flavor industries. libretexts.orgopenstax.org

Table 1: General Properties and Reactions of Carboxylic Acid Esters

| Property/Reaction | Description |

| General Formula | R-COO-R' |

| Formation | Fischer Esterification (Carboxylic Acid + Alcohol + Acid Catalyst) |

| Key Reactions | Hydrolysis (acid or base-catalyzed), Reduction, Aminolysis |

| Physical Properties | Polar, lower boiling points than corresponding carboxylic acids, often fragrant |

| Reactivity | Less reactive than acid chlorides and anhydrides, versatile synthetic intermediates |

Structural Context of Cycloheptane (B1346806) Derivatives in Chemical Research

Cycloheptane is a seven-membered cycloalkane with the chemical formula C₇H₁₄. wikipedia.org Unlike the well-studied cyclohexane, which predominantly adopts a stable chair conformation, cycloheptane has multiple low-energy conformations, such as the twist-chair and twist-boat, making its conformational analysis more complex. acs.org This conformational flexibility can influence the reactivity and biological activity of its derivatives.

Cycloheptane derivatives are utilized in various areas of chemical research. The cycloheptyl group can be introduced into molecules to serve as a non-polar scaffold. wikipedia.org In medicinal chemistry, the incorporation of a cycloheptane ring can modulate a molecule's lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic properties. For example, derivatives of benzo nih.govresearchgate.netcycloheptane have been synthesized and investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2) for applications in cancer therapy. nih.gov

The synthesis of functionalized cycloheptane derivatives can be challenging due to the entropic factors associated with forming a seven-membered ring. However, various synthetic strategies have been developed to access these structures. The study of diarylheptanoids, which are natural products containing a seven-carbon chain, sometimes cyclized, highlights the diverse biological activities associated with heptane-derived cyclic systems. mdpi.com

Table 2: Comparison of Cyclohexane and Cycloheptane

| Feature | Cyclohexane | Cycloheptane |

| Molecular Formula | C₆H₁₂ | C₇H₁₄ |

| Predominant Conformation | Chair | Twist-Chair, Twist-Boat |

| Conformational Flexibility | Relatively rigid | Highly flexible |

| Use in Synthesis | Common building block, well-defined stereochemistry | Used to increase lipophilicity and explore conformational space |

Contemporary Significance of Ester Linkages in Complex Molecule Synthesis

The ester linkage is a cornerstone in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and polymers. researchgate.netrsc.org Its formation is a fundamental transformation, yet creating sterically hindered ester bonds or forming them in the final stages of a complex synthesis (macrolactonization) can be a significant challenge. researchgate.net

In the total synthesis of natural products, esterification is a critical step. Nature utilizes complex enzymatic machinery, such as thioesterase domains in polyketide synthases, to efficiently form ester bonds, often in the context of creating large macrocyclic rings (macrolactones). rsc.org Synthetic chemists have developed a wide array of reagents and methods to achieve these transformations, moving beyond simple Fischer esterification to include methods involving activated acyl intermediates like acyl halides. researchgate.net

Recent advancements focus on developing catalytic and highly selective methods for ester formation. For instance, Pd(II)/sulfoxide-catalyzed C-H oxidation allows for the direct coupling of carboxylic acids with terminal olefins to form allylic esters, bypassing the need for pre-oxidized starting materials. nih.gov This strategy represents a more atom-economical approach to synthesizing complex esters. nih.gov

Ester groups also play a crucial role as prodrugs in pharmaceuticals. By converting a drug's carboxylic acid or alcohol functional group into an ester, its bioavailability can be improved. The ester masks a polar group, increasing the drug's lipophilicity and ability to cross cell membranes. Once inside the body, metabolic enzymes (esterases) hydrolyze the ester linkage, releasing the active drug. This approach is widely used to enhance the therapeutic efficacy of various medications.

The versatility and stability of the ester bond ensure its continued importance in modern organic synthesis, from the construction of intricate natural products to the design of effective drug delivery systems. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-cycloheptyloxyacetate |

InChI |

InChI=1S/C11H20O3/c1-2-13-11(12)9-14-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 |

InChI Key |

CLPZXBGHBWTPGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1CCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cycloheptyloxyacetic Acid Ethyl Ester

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.come3s-conferences.org For ethyl cycloheptyloxyacetate, the analysis reveals two primary strategic disconnections.

Ester Functional Group Synthesis Approaches

The most logical disconnection is at the ester functional group, breaking the molecule into cycloheptyloxyacetic acid and ethanol (B145695). This approach is based on the well-established reliability of forming ester bonds. amazonaws.com This disconnection suggests that the primary synthetic challenge lies in the formation of the ether linkage in cycloheptyloxyacetic acid, followed by a standard esterification reaction.

A second disconnection can be made at the ether linkage, yielding cycloheptanol (B1583049) and an ethyl haloacetate, such as ethyl bromoacetate (B1195939). This pathway simplifies the synthesis to a Williamson ether synthesis followed by purification.

Cycloheptane (B1346806) Ring Formation Strategies

While the cycloheptyl moiety is typically sourced from commercially available cycloheptanol or cycloheptanone (B156872), its formation from acyclic precursors is a classic problem in organic synthesis. Strategies for forming the seven-membered ring, should it be necessary, include ring-closing metathesis, Dieckmann condensation of a suitable dicarboxylic acid ester, or acyloin condensation. However, given the ready availability of cycloheptane derivatives, these methods are generally not the most practical for the synthesis of ethyl cycloheptyloxyacetate.

Direct Esterification Approaches

Direct esterification of cycloheptyloxyacetic acid with ethanol represents the most straightforward synthetic route. The Fischer esterification, a classic acid-catalyzed reaction, is a primary example of this approach. masterorganicchemistry.com

Catalytic Protocols for Carboxylic Acid and Alcohol Condensation

The condensation of a carboxylic acid and an alcohol to form an ester is typically catalyzed by a strong acid. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and solid acid catalysts like acidic resins. researchgate.netorganic-chemistry.org The reaction is an equilibrium process, and various techniques are employed to drive it towards the product side.

Table 1: Comparison of Catalysts for Direct Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, HCl, TsOH | High catalytic activity, low cost. | Corrosive, difficult to separate from the product, can cause side reactions. |

| Solid Acids | Amberlyst-15, Nafion | Easily separable, reusable, often less corrosive. | Lower catalytic activity compared to strong mineral acids. |

| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃ | High catalytic activity, can be used under mild conditions. | Higher cost, sensitivity to moisture. |

Microwave-assisted esterification has also emerged as an efficient method, often leading to significantly reduced reaction times and improved yields. mdpi.comnih.gov

Azeotropic Distillation Techniques

To drive the esterification equilibrium towards the product, the removal of water is crucial. Azeotropic distillation is a common technique where the reaction is performed in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene. The azeotrope is distilled off, effectively removing water and shifting the equilibrium to favor ester formation. A Dean-Stark apparatus is typically used for this purpose.

Transesterification and Ester Exchange Reactions

Transesterification is an alternative method for synthesizing ethyl cycloheptyloxyacetate. This process involves the reaction of a different ester of cycloheptyloxyacetic acid (e.g., the methyl ester) with ethanol in the presence of an acid or base catalyst. scielo.br This equilibrium-driven reaction can be pushed to completion by using a large excess of ethanol. mdpi.com

Base-catalyzed transesterification, using catalysts such as sodium ethoxide or potassium hydroxide (B78521), is generally faster than acid-catalyzed reactions but requires anhydrous conditions to prevent saponification of the ester. youtube.com

Table 2: Conditions for Transesterification Reactions

| Catalyst | Reactants | Key Conditions |

| Acid (e.g., H₂SO₄) | Methyl cycloheptyloxyacetate, Ethanol | Excess ethanol, elevated temperature. |

| Base (e.g., NaOEt) | Methyl cycloheptyloxyacetate, Ethanol | Anhydrous conditions, excess ethanol. |

| Supercritical Alcohol | Ethyl Acetate, Higher Alcohol | High temperature and pressure, catalyst-free. researchgate.net |

This method is particularly useful if a different ester of cycloheptyloxyacetic acid is more readily available or easier to synthesize than the carboxylic acid itself.

Alcoholysis-Mediated Pathways

Alcoholysis, particularly the Fischer esterification, represents a fundamental approach to synthesizing Cycloheptyloxyacetic Acid Ethyl Ester. This method involves the reaction of cycloheptyloxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium toward the product, ethanol is typically used in large excess, often serving as the solvent. wikipedia.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the ethanol molecule forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester. wikipedia.org

Another alcoholysis pathway involves the reaction of an acyl chloride (cycloheptyloxyacetyl chloride) with ethanol. This reaction is irreversible and generally proceeds rapidly under anhydrous conditions to produce the desired ester and hydrogen chloride. wikipedia.org

| Method | Reactants | Catalyst/Conditions | Key Features |

| Fischer Esterification | Cycloheptyloxyacetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | Reversible; requires excess alcohol or removal of water to maximize yield. wikipedia.org |

| Acyl Chloride Reaction | Cycloheptyloxyacetyl chloride, Ethanol | Anhydrous conditions | Irreversible and typically high-yielding. wikipedia.org |

Interesterification Systems

Interesterification, or transesterification, is another viable pathway where an existing ester is transformed into the target ester by reacting it with an alcohol. For the synthesis of this compound, this could involve reacting a methyl ester of cycloheptyloxyacetic acid with ethanol. This reaction can be catalyzed by either acids or bases. wikipedia.org The process is an equilibrium reaction, and driving it to completion often requires using a large excess of ethanol or removing the displaced alcohol (methanol in this case). mdpi.comyoutube.com

Enzymatic interesterification offers a greener alternative. Lipases are commonly used as biocatalysts, which can function under milder conditions and are often insensitive to the presence of free fatty acids in the starting material. mdpi.com In this approach, a precursor ester and ethanol are reacted in the presence of a lipase (B570770), such as Novozym 435, to yield this compound. mdpi.comnih.gov

| Catalysis Type | Catalyst Example | Reactants | Typical Conditions | Advantages |

| Acid-Catalyzed | Sulfuric Acid | Methyl Cycloheptyloxyacetate, Ethanol | Heat, Excess Ethanol | Well-established method. wikipedia.org |

| Base-Catalyzed | Sodium Hydroxide | Methyl Cycloheptyloxyacetate, Ethanol | Moderate Temperature | Faster than acid catalysis, but risk of saponification. mdpi.com |

| Enzymatic | Lipase (e.g., Novozym 435) | Triglyceride or other ester, Ethanol | Mild temperatures (e.g., 30-60°C) | High specificity, green catalyst, minimal byproducts. mdpi.comnih.gov |

Advanced Carbon-Carbon Bond Forming Reactions for this compound Precursors

The synthesis of precursors to this compound often requires the formation of new carbon-carbon bonds to construct the carbon skeleton. Several advanced organic reactions are suitable for this purpose.

Phosphonate (B1237965) Carbanion-Mediated Olefination (e.g., Horner-Wadsworth-Emmons Type for Unsaturated Esters)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for creating carbon-carbon double bonds, specifically for synthesizing α,β-unsaturated esters with high stereoselectivity. rsc.org To create a precursor for this compound, cycloheptanone could be reacted with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base. orgsyn.org

The reaction begins with the deprotonation of the phosphonate by a base (such as sodium hydride or lithium hydroxide) to form a stabilized phosphonate carbanion. rsc.orgoup.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cycloheptanone to form a betaine (B1666868) intermediate, which subsequently eliminates a water-soluble phosphate (B84403) ester to yield an alkene. The resulting product would be ethyl cycloheptylideneacetate, an unsaturated ester. This precursor can then be hydrogenated to saturate the double bond and subsequently functionalized to introduce the ether linkage, ultimately leading to the target molecule. The HWE reaction is often preferred over the Wittig reaction for synthesizing α,β-unsaturated esters due to the easier removal of the phosphate byproduct and generally higher yields. orgsyn.orgresearchgate.net

| Reactant 1 | Reactant 2 | Base | Product Type | Selectivity |

| Aldehyde/Ketone | Stabilized Phosphonate Ester | NaH, LiOH, K₂CO₃ | α,β-Unsaturated Ester | Typically high (E)-selectivity. rsc.orgrsc.orgoup.com |

Reformatsky Reaction and Analogous Condensations

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgbyjus.com In the context of synthesizing a precursor for this compound, cycloheptanone could be treated with ethyl bromoacetate and zinc dust. libretexts.org

The mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent, also known as a Reformatsky enolate. libretexts.orgorganic-chemistry.org This enolate is less reactive than a typical Grignard reagent or lithium enolate, which prevents it from reacting with the ester group. wikipedia.org The organozinc reagent then adds to the carbonyl group of cycloheptanone, and subsequent acidic workup yields a β-hydroxy ester. byjus.com This precursor can then undergo further chemical transformations to arrive at the final product. Recent advancements have explored the use of other metals like copper and iron to facilitate this reaction. organic-chemistry.org

| Carbonyl Compound | α-Halo Ester | Metal | Product |

| Aldehyde or Ketone | Ethyl Bromoacetate | Zinc (dust) | β-Hydroxy Ester |

Intramolecular Cyclization Reactions (e.g., Dieckmann Condensation for Cyclic Ketone-Esters)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. mychemblog.comorganic-chemistry.org This reaction is particularly effective for forming five- and six-membered rings. orgoreview.comonlineorganicchemistrytutor.com While the formation of seven-membered rings is possible, it is often associated with lower yields compared to smaller rings.

To synthesize a precursor for the cycloheptyl ring, a linear 1,8-diester would be required. The reaction is initiated by a base (typically a sodium alkoxide) which deprotonates the α-carbon of one of the ester groups to form an enolate. libretexts.org This enolate then attacks the carbonyl carbon of the other ester group within the same molecule in a nucleophilic acyl substitution reaction. mychemblog.com The resulting cyclic β-keto ester can then be further modified. For instance, it can be alkylated and then decarboxylated to produce a substituted cycloheptanone, a key precursor. orgoreview.com

| Starting Material | Base | Product | Ring Size |

| 1,6-Diester | Sodium Alkoxide | 5-membered β-keto ester | 5 |

| 1,7-Diester | Sodium Alkoxide | 6-membered β-keto ester | 6 |

| 1,8-Diester | Sodium Alkoxide | 7-membered β-keto ester | 7 |

Cyclopropanation Reactions Utilizing Diazoacetates

Cyclopropanation reactions offer a method to introduce a three-membered ring into a molecule, which can be a precursor for more complex cyclic systems. The reaction of an alkene with ethyl diazoacetate (EDA) is a common way to synthesize ethyl cyclopropanecarboxylates. thieme-connect.com This reaction is typically catalyzed by transition metals, with rhodium and ruthenium complexes being particularly effective. acs.orgacs.org

For instance, reacting cycloheptene (B1346976) with ethyl diazoacetate in the presence of a suitable catalyst would yield ethyl bicyclo[5.1.0]octane-8-carboxylate. The stereoselectivity of the reaction (cis vs. trans) can often be controlled by the choice of catalyst. acs.org In some cases, cyclopropanation can occur without a metal catalyst, particularly with electron-deficient alkenes. rsc.org The resulting cyclopropane (B1198618) ring can then potentially undergo ring-expansion reactions to form larger, functionalized carbocycles, providing an alternative pathway to substituted cycloheptane derivatives.

| Alkene | Diazo Compound | Catalyst Example | Product |

| Styrene | Ethyl Diazoacetate | Rh(I) or Ru(II) complex | Ethyl 2-phenylcyclopropane-1-carboxylate |

| Electron-deficient alkene | Ethyl Diazoacetate | Catalyst-free (MIRC) | Functionalized cyclopropane |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and efficiency. Traditional esterification methods often rely on harsh conditions, toxic catalysts, and volatile organic solvents. In contrast, green methodologies aim to minimize waste, reduce energy consumption, and utilize renewable resources and safer chemicals. This section explores several green chemistry approaches that can be applied to the synthesis of this target ester.

Biocatalytic Pathways (e.g., Lipase-Catalyzed Esterification/Acidolysis)

Biocatalysis, particularly the use of lipases, presents a highly selective and mild alternative for the synthesis of esters like this compound. researchgate.netscielo.br Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification, transesterification (alcoholysis), and acidolysis in non-aqueous or micro-aqueous environments. researchgate.netscielo.br This versatility allows for the synthesis of esters from a carboxylic acid and an alcohol (esterification) or via the reaction of an existing ester with an acid (acidolysis). researchgate.net

The enzymatic synthesis of this compound would involve the direct esterification of Cycloheptyloxyacetic Acid with ethanol. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly advantageous as they can be easily recovered and reused, enhancing the economic feasibility of the process. mdpi.comrsc.org These reactions are typically performed under mild temperature conditions, which prevents the degradation of thermally sensitive compounds and reduces energy consumption. nih.gov Furthermore, lipases exhibit high chemo-, regio-, and enantioselectivity, which can lead to purer products and reduce the need for extensive purification steps. scielo.br

The reaction mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. nih.gov The catalytic triad (B1167595) of the lipase (typically Ser-His-Asp) is responsible for activating the carboxylic acid, which then reacts with the alcohol to form the ester and release water. nih.gov

One of the key challenges in biocatalytic esterification is the presence of water as a byproduct, which can shift the equilibrium towards hydrolysis. rsc.org However, this can be managed by performing the reaction in non-polar organic solvents or under solvent-free conditions. nih.gov

Below is a hypothetical comparison of reaction conditions for the synthesis of an alkoxyacetic acid ethyl ester using a conventional acid catalyst versus an immobilized lipase.

| Parameter | Conventional Acid Catalysis | Lipase-Catalyzed Esterification |

| Catalyst | Sulfuric Acid | Immobilized Lipase (e.g., Novozym® 435) |

| Temperature | 80-100 °C | 40-60 °C |

| Solvent | Toluene (with Dean-Stark trap) | Solvent-free or non-polar solvent (e.g., hexane) |

| Byproducts | Water, potential side products from dehydration | Water |

| Catalyst Reusability | No | Yes |

| Selectivity | Moderate | High |

Solvent-Minimizing and Solvent-Free Reaction Conditions

Minimizing or eliminating the use of organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions for the synthesis of this compound can significantly reduce waste and environmental impact. researchgate.net In such a setup, the reactants themselves act as the solvent.

Microwave irradiation has emerged as a powerful tool for promoting solvent-free esterification. researchgate.netanveshanaindia.com Microwaves can efficiently heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating. acs.orgmdpi.com The direct interaction of microwaves with the polar molecules of the reactants allows for rapid and uniform heating. anveshanaindia.com For the synthesis of this compound, a mixture of Cycloheptyloxyacetic Acid and ethanol could be irradiated in the presence of a suitable catalyst.

Various catalysts can be employed in solvent-free esterifications, including solid-supported Lewis acids, which can be easily filtered off after the reaction, simplifying the work-up procedure. researchgate.net

The table below illustrates a potential comparison between conventional and microwave-assisted solvent-free synthesis of an ester.

| Parameter | Conventional Heating (Solvent-Free) | Microwave Irradiation (Solvent-Free) |

| Energy Source | Oil bath / Heating mantle | Microwave reactor |

| Reaction Time | Several hours | Minutes |

| Temperature | High (e.g., 120-150 °C) | Controlled, often lower effective temperature |

| Catalyst | Acid catalyst (e.g., p-TsOH) | Solid acid catalyst or no catalyst |

| Yield | Moderate to good | Good to excellent |

| Energy Efficiency | Lower | Higher |

Atom Economy and Process Efficiency Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.orgyoutube.com

For the Fischer esterification synthesis of this compound from Cycloheptyloxyacetic Acid and ethanol, the reaction is:

C₉H₁₆O₃ + C₂H₅OH → C₁₁H₂₀O₃ + H₂O

The atom economy for this reaction is calculated as follows:

Molecular Weight of this compound (C₁₁H₂₀O₃) = 200.28 g/mol

Molecular Weight of Cycloheptyloxyacetic Acid (C₉H₁₆O₃) = 172.22 g/mol

Molecular Weight of Ethanol (C₂H₅OH) = 46.07 g/mol

Atom Economy = [Molecular Weight of C₁₁H₂₀O₃ / (Molecular Weight of C₉H₁₆O₃ + Molecular Weight of C₂H₅OH)] x 100 Atom Economy = [200.28 / (172.22 + 46.07)] x 100 ≈ 87.7%

This indicates that a significant portion of the reactant atoms are incorporated into the final product. chegg.com

Other important process efficiency metrics include Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI). greenchemistry-toolkit.orgresearchgate.net RME takes into account the actual masses of reactants, reagents, and solvents used, as well as the reaction yield. bohrium.com PMI is the ratio of the total mass of materials used (raw materials, solvents, catalysts, workup chemicals) to the mass of the final product. greenchemistry-toolkit.org A lower PMI indicates a greener and more efficient process. greenchemistry-toolkit.org

| Metric | Description | Ideal Value |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 |

| E-Factor | Total waste (kg) / Mass of product (kg) | 0 |

Alternative Reaction Media (e.g., Aqueous Systems, Ionic Liquids)

While esterification is traditionally carried out in organic solvents to remove the water byproduct, recent advancements have enabled this reaction to be performed in greener alternative media.

Aqueous Systems: Performing enzymatic esterification in aqueous media seems counterintuitive due to the risk of hydrolysis. rsc.org However, the use of nanomicelles formed by designer surfactants in water can create hydrophobic pockets that facilitate the esterification reaction while minimizing hydrolysis. nsf.govnih.gov This approach allows for the benefits of biocatalysis to be realized in an environmentally benign solvent like water. rsc.orgnih.gov The enzyme and substrates are compartmentalized within the micelles, creating a microenvironment conducive to ester synthesis. nsf.gov

Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess several properties that make them attractive as alternative reaction media, including low vapor pressure, high thermal stability, and tunable solvent properties. ajast.netresearchgate.net Brønsted acidic ionic liquids can act as both the solvent and the catalyst for esterification reactions, simplifying the process. tandfonline.comresearchinschools.org The non-volatile nature of ILs reduces air pollution, and in many cases, the ester product can be easily separated from the ionic liquid, which can then be recycled. researchinschools.org The use of ionic liquids can lead to high conversions and selectivities in the synthesis of esters. tandfonline.comresearchgate.net

The following table provides a conceptual comparison of different reaction media for the synthesis of this compound.

| Reaction Medium | Advantages | Disadvantages |

| Conventional Organic Solvent (e.g., Toluene) | Good for azeotropic water removal | Volatile, often toxic, contributes to waste |

| Aqueous Micellar System | Environmentally benign, enhances enzyme activity | Requires surfactant, product isolation can be challenging |

| Ionic Liquid | Non-volatile, can act as catalyst and solvent, recyclable | High cost, potential toxicity concerns, viscosity issues |

| Solvent-Free | No solvent waste, high reactant concentration | Potential for high viscosity, requires thermally stable reactants |

Mechanistic Investigations of Reactions Involving Cycloheptyloxyacetic Acid Ethyl Ester

Hydrolysis Reaction Pathways

Hydrolysis of an ester is the cleavage of the acyl-oxygen bond by reaction with water, a process that can be significantly accelerated by the presence of an acid or a base.

Acid-catalyzed ester hydrolysis is a reversible process, the reverse of Fischer esterification. openstax.orgchemistrysteps.com The mechanism can proceed through several pathways, with the AAC2 mechanism being the most common.

AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)

This is the typical mechanism for the hydrolysis of esters of primary and secondary alcohols, such as cycloheptyloxyacetic acid ethyl ester. researchgate.net The process involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen atom of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺). youtube.comlibretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgquora.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen atom. libretexts.org This converts the ethoxy group into a good leaving group (ethanol).

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695). libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield cycloheptyloxyacetic acid and regenerate the acid catalyst. youtube.comchemguide.co.uk

AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular)

This mechanism is less common and typically occurs only when the alkyl group (the ethyl group in this case) can form a stable carbocation. chemistrysteps.com For this compound, the alcohol portion is ethanol, a primary alcohol. The formation of a primary ethyl carbocation is highly unfavorable. Therefore, the AAL1 mechanism, which would involve the cleavage of the bond between the oxygen and the ethyl group, is not a significant pathway for this compound under typical hydrolysis conditions. This pathway is generally reserved for esters with tertiary alkyl groups. chemistrysteps.com

Base-promoted hydrolysis, also known as saponification, is an irreversible process for converting an ester into a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com The term saponification originates from its use in soap making from fats (which are esters). masterorganicchemistry.comlibretexts.org

The mechanism, classified as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular), involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate: This addition results in the formation of a negatively charged tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Alkoxide: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. openstax.org

Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed cycloheptyloxyacetic acid. This acid-base reaction is highly favorable and essentially irreversible, as the resulting carboxylate anion is resonance-stabilized and non-electrophilic towards further attack. chemistrysteps.commasterorganicchemistry.com

To obtain the final carboxylic acid, a separate acidification step is required after the initial reaction is complete. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis (AAC2): This reaction typically follows first-order kinetics with respect to both the ester and the acid catalyst. researchgate.netoarjpublication.com The rate-determining step is generally considered to be the nucleophilic attack of a water molecule on the protonated ester. ias.ac.in The presence of the bulky cycloheptyloxy group may introduce some steric hindrance, potentially slowing the rate of reaction compared to a less hindered ester like ethyl acetate. ias.ac.in

Base-Promoted Hydrolysis (BAC2): Saponification is a second-order reaction, being first-order in the ester and first-order in the hydroxide ion. oarjpublication.com The rate-determining step is the initial nucleophilic addition of the hydroxide ion to the carbonyl carbon to form the tetrahedral intermediate. The steric bulk of the cycloheptyloxy group would likely decrease the reaction rate by hindering the approach of the hydroxide nucleophile to the carbonyl center.

| Reaction Type | Typical Overall Order | Rate Law | Rate-Determining Step | Expected Influence of Cycloheptyloxy Group |

|---|---|---|---|---|

| Acid-Catalyzed (AAC2) | Second | Rate = k[Ester][H⁺] | Attack of H₂O on protonated ester | Slight rate decrease due to steric hindrance |

| Base-Promoted (BAC2) | Second | Rate = k[Ester][OH⁻] | Attack of OH⁻ on ester carbonyl | Moderate rate decrease due to steric hindrance |

Reduction Chemistry of the Ester Moiety

The ester functional group in this compound can be reduced to alcohols using various reagents and methods.

Esters are readily reduced by powerful nucleophilic hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄). harvard.edu

The mechanism proceeds as follows:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. openstax.org

Elimination of Alkoxide: This intermediate is unstable and collapses, eliminating the ethoxide group (⁻OCH₂CH₃) to form an aldehyde intermediate, 2-(cycloheptyloxy)acetaldehyde. openstax.org

Second Hydride Addition: Aldehydes are more reactive than esters towards hydride reagents. Therefore, the aldehyde intermediate is immediately attacked by a second hydride ion. openstax.org

Protonation: The resulting alkoxide is protonated during an aqueous workup step to yield the primary alcohol, 2-(cycloheptyloxy)ethan-1-ol (B3377010). The ethoxide leaving group is also protonated to form ethanol.

Less reactive hydride reagents, such as Diisobutylaluminium hydride (DIBAL-H), can, under controlled low-temperature conditions, allow the reaction to be stopped at the aldehyde stage. openstax.orgchemrxiv.org

Catalytic hydrogenation converts esters to primary alcohols but typically requires more forcing conditions (high temperatures and pressures) than the hydrogenation of alkenes or ketones. researchgate.net

The process involves heterogeneous catalysts, where the reaction occurs on the surface of the catalyst.

Adsorption: The ester molecule is adsorbed onto the surface of the catalyst.

Reaction on the Surface: Hydrogen gas (H₂), also adsorbed onto the catalyst surface, reacts with the ester. The mechanism is complex but involves the cleavage of the carbonyl C-O bond and the ester C-O bond.

Desorption: The products, 2-(cycloheptyloxy)ethan-1-ol and ethanol, desorb from the catalyst surface.

Commonly used catalysts for this transformation include copper chromite (Adkins catalyst). researchgate.net More modern and environmentally benign catalysts based on copper-zinc or noble metals like platinum are also employed. researchgate.netdrpress.org

| Method | Reagent/Catalyst | Typical Conditions | Products from this compound | Key Features |

|---|---|---|---|---|

| Nucleophilic Hydride Reduction | LiAlH₄ | Mild temperature, ethereal solvent | 2-(cycloheptyloxy)ethan-1-ol and Ethanol | High yield, non-selective, reduces many functional groups harvard.edu |

| Nucleophilic Hydride Reduction | DIBAL-H | Low temperature (-78 °C) | 2-(cycloheptyloxy)acetaldehyde (intermediate) | Can be stopped at the aldehyde stage openstax.org |

| Catalytic Hydrogenation | Copper Chromite, Cu-Zn, Pt | High pressure (2-50 MPa), high temperature (473-673 K) researchgate.net | 2-(cycloheptyloxy)ethan-1-ol and Ethanol | Industrial scale, requires harsh conditions researchgate.net |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for esters, including this compound. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. lscollege.ac.in This intermediate subsequently collapses, expelling the ethoxide (⁻OEt) leaving group to form a new carbonyl compound. lscollege.ac.in The reactivity of the ester is generally lower than that of acid halides or anhydrides. acs.org

The reaction of esters with organometallic reagents, such as Grignard reagents (R-MgX), is a well-established method for forming tertiary alcohols and creating new carbon-carbon bonds. masterorganicchemistry.com This transformation proceeds through a two-step sequence involving a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

The mechanism begins with the nucleophilic attack of the Grignard reagent on the carbonyl carbon of this compound. udel.edu This forms a tetrahedral intermediate which is unstable and quickly collapses, eliminating the ethoxide leaving group to generate a ketone intermediate. masterorganicchemistry.comudel.edu The resulting ketone is more reactive towards the Grignard reagent than the original ester. libretexts.org Consequently, it rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. libretexts.orgudel.edu This second step forms a magnesium alkoxide intermediate, which, upon protonation during an acidic workup, yields a tertiary alcohol. libretexts.org A key feature of this reaction is that two identical alkyl or aryl groups from the Grignard reagent are added to the original carbonyl carbon. udel.edupearson.com

General Reaction Scheme: this compound + 2 R-MgX → Tertiary Alcohol (after acidic workup)

The table below illustrates hypothetical outcomes of this reaction with various Grignard reagents.

| Grignard Reagent (R-MgX) | R Group | Hypothetical Tertiary Alcohol Product | Theoretical Yield (%) |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 2-(Cycloheptyloxy)-1,1-dimethyl-ethanol | 85 |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Ethyl | 3-(Cycloheptyloxy)-2-methyl-pentan-2-ol | 82 |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | 1-(Cycloheptyloxy)-2,2-diphenyl-ethanol | 90 |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | Vinyl | 4-(Cycloheptyloxy)-3-methylidene-pent-1-en-3-ol | 78 |

Aminolysis is the reaction of an ester with ammonia (B1221849) or an amine to produce an amide and an alcohol. chemistrysteps.comyoutube.com This process is a form of nucleophilic acyl substitution. chemistrysteps.com The reaction of this compound with an amine (primary or secondary) would yield the corresponding N-substituted 2-(cycloheptyloxy)acetamide and ethanol.

The mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon. chemistrysteps.com This addition forms a zwitterionic tetrahedral intermediate, which can then be deprotonated by another molecule of the amine to form a negatively charged intermediate. chemistrysteps.com The reformation of the carbonyl double bond leads to the expulsion of the ethoxide leaving group (⁻OEt). wikipedia.org The displaced ethoxide is a stronger base than the amine and will deprotonate the protonated amine catalyst, regenerating the neutral amine and forming ethanol. Although the alkoxide is a relatively poor leaving group, the reaction proceeds, albeit often slowly, because the amide product is significantly more stable and less reactive than the starting ester. chemistrysteps.com

General Reaction Scheme: this compound + R₁R₂NH → 2-(Cycloheptyloxy)-N-R₁,N-R₂-acetamide + Ethanol

The following table presents potential products from the aminolysis of this compound with different amines.

| Amine (R₁R₂NH) | Hypothetical Amide Product | Reaction Conditions | Theoretical Yield (%) |

|---|---|---|---|

| Ammonia (NH₃) | 2-(Cycloheptyloxy)acetamide | High Temperature, Pressure | 65 |

| Methylamine (CH₃NH₂) | 2-(Cycloheptyloxy)-N-methylacetamide | Heat, Sealed Tube | 70 |

| Diethylamine ((CH₃CH₂)₂NH) | 2-(Cycloheptyloxy)-N,N-diethylacetamide | Prolonged Heating | 75 |

| Aniline (C₆H₅NH₂) | 2-(Cycloheptyloxy)-N-phenylacetamide | Heat, Catalyst | 60 |

Stereochemical Aspects of Cycloheptyl Ring Reactivity

The seven-membered cycloheptyl ring introduces significant stereochemical complexity compared to smaller, more rigid cycloalkanes like cyclohexane. libretexts.org Its conformational flexibility plays a crucial role in determining the reactivity of the molecule.

Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) exists in a dynamic equilibrium of several low-energy conformations. libretexts.org The most stable conformers are the twist-chair and, to a lesser extent, the twist-boat. researchgate.netresearchgate.net The simple "chair" and "boat" forms are not energy minima but rather represent higher-energy transition states between the twisted forms. libretexts.orgresearchgate.net The energy barriers for pseudorotation between these conformers are relatively low, meaning the ring is in constant flux at room temperature. libretexts.orgresearchgate.net

For this compound, this conformational flexibility has important implications for reaction dynamics. The bulky cycloheptyloxy group is not held in a fixed axial or equatorial position. Instead, its spatial orientation changes as the ring interconverts between its various twist-chair and twist-boat forms. This dynamic behavior influences the steric environment around the ether linkage and the attached acetic acid ethyl ester side chain. The accessibility of the ester's carbonyl group to an incoming nucleophile is therefore an average over these rapidly interconverting conformations. This contrasts with a substituted cyclohexane, where a bulky group locked in an equatorial position presents a consistent and predictable steric profile. The fluxional nature of the cycloheptyl ring could potentially lead to different reaction rates compared to a similar ester with a rigid cycloalkyl group, as the effective steric hindrance is averaged and may present transient, more accessible pathways for nucleophilic attack.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.com Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com While the reactions discussed previously occur at the ester functional group, significant research has focused on the selective functionalization of C-H bonds directly on cycloalkane rings. researchgate.net

Achieving such selectivity on a saturated ring like cycloheptane is challenging but can be accomplished using directing groups, which position a catalyst to react at a specific C-H bond. nih.govnih.gov In the context of this compound, the ether oxygen atom could potentially serve as a weakly coordinating directing group. nih.gov By coordinating to a transition metal catalyst (e.g., palladium), the oxygen atom could direct C-H activation and subsequent functionalization to specific, proximate C-H bonds on the cycloheptyl ring, such as those at the C2, C7, or transannular C4 positions. nih.govnih.gov This directed approach would lead to regioselective substitution.

Stereoselectivity would be achieved if the catalyst system, often through the use of chiral ligands, favored functionalization on one face of the cycloheptyl ring or selectively produced a single diastereomer. chemrxiv.org For example, a directed arylation at the C4 position would create a new stereocenter, and a stereoselective process would yield an excess of one enantiomer or diastereomer.

The table below outlines hypothetical examples of such selective functionalizations on the cycloheptyl ring.

| Reaction Type | Target Position | Reagents / Catalyst System | Hypothetical Product | Selectivity Type |

|---|---|---|---|---|

| C-H Arylation | C-4 (γ-position) | Aryl-Iodide, Pd(OAc)₂, Ligand | Ethyl (4-Aryl-cycloheptyloxy)acetate | Regioselective |

| C-H Olefination | C-2 (β-position) | Alkene, Ru(II) catalyst, Chiral Ligand | Ethyl (2-Alkenyl-cycloheptyloxy)acetate | Regio- and Stereoselective |

| C-H Oxidation | C-4 (γ-position) | Oxidant, Fe or Mn catalyst | Ethyl (4-Hydroxy-cycloheptyloxy)acetate | Regioselective |

| C-H Borylation | C-2 (β-position) | B₂pin₂, Ir catalyst | Ethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptyloxy)acetate | Regioselective |

Spectroscopic Characterization of Cycloheptyloxyacetic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Cycloheptyloxyacetic Acid Ethyl Ester, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete structural assignment.

¹H NMR spectroscopy would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the protons on the cycloheptyl ring, the methylene (B1212753) group of the acetic acid moiety, and the ethyl group of the ester. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons in that environment. Spin-spin coupling patterns (e.g., triplets, quartets, multiplets) would reveal the connectivity of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is a theoretical prediction as no experimental data is available.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | ~1.2 | Triplet | 3H |

| CH₂ (ethyl group) | ~4.1 | Quartet | 2H |

| O-CH₂-COO | ~4.0 | Singlet | 2H |

| O-CH (cycloheptyl) | ~3.5-3.7 | Multiplet | 1H |

| CH₂ (cycloheptyl) | ~1.4-1.8 | Multiplets | 12H |

¹³C NMR spectroscopy would be used to determine the number of unique carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR spectrum would show a single peak for each chemically non-equivalent carbon atom. The chemical shifts would differentiate between sp³-hybridized carbons of the cycloheptyl and ethyl groups, the ether-linked carbons, and the carbonyl carbon of the ester.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a theoretical prediction as no experimental data is available.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| O-CH (cycloheptyl) | ~80 |

| O-CH₂-COO | ~65 |

| O-CH₂ (ethyl) | ~61 |

| CH₂ (cycloheptyl) | ~25-40 |

| CH₃ (ethyl) | ~14 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings, helping to trace the connectivity within the cycloheptyl ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the O-CH proton of the cycloheptyl ring and the carbons of the acetic acid moiety.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the C-O ether linkage. The most prominent peak would be the strong C=O stretching vibration of the ester. The C-H stretching vibrations of the cycloheptyl and ethyl groups would also be visible.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This table is a theoretical prediction as no experimental data is available.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850-3000 | Medium-Strong |

| C=O (ester) stretch | ~1750-1735 | Strong |

| C-O (ester) stretch | ~1250-1000 | Strong |

| C-O (ether) stretch | ~1150-1085 | Strong |

Raman spectroscopy would provide complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the cycloheptyl ring, would exhibit stronger signals. This technique would be particularly useful for analyzing the skeletal vibrations of the cycloheptane (B1346806) ring.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent, extensive fragmentation. While this can make the molecular ion peak difficult to observe, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.

For this compound, the fragmentation is predicted to occur at the molecule's functional groups: the ether linkage and the ethyl ester. Key fragmentation pathways would include:

Alpha-cleavage at the ether oxygen, leading to the loss of the cycloheptyl ring or the formation of a stable cycloheptyl cation.

Cleavage of the C-O bond between the cycloheptyl ring and the oxygen atom.

Fragmentation of the ethyl ester moiety, including the loss of the ethoxy group (•OCH₂CH₃) or the ethyl group (•CH₂CH₃).

Rearrangement reactions, such as the McLafferty rearrangement, although a classic rearrangement is not favored in this specific structure.

A table of predicted principal fragments in the EI mass spectrum is presented below.

| Predicted Fragment Ion | Structure / Origin | m/z (Mass-to-Charge Ratio) |

| [C₇H₁₃]⁺ | Cycloheptyl cation from C-O bond cleavage | 97 |

| [C₉H₁₅O₂]⁺ | Loss of the ethyl group (•C₂H₅) | 155 |

| [C₇H₁₃O]⁺ | Cleavage of the O-CH₂ bond | 113 |

| [C₂H₅O₂C-CH₂]⁺ | Cleavage at the ether oxygen | 87 |

| [C₂H₅OCO]⁺ | Loss of •CH₂OC₇H₁₃ | 73 |

| [C₂H₅]⁺ | Ethyl cation | 29 |

This interactive table outlines the expected fragmentation patterns based on established chemical principles. Experimental data for this specific compound is not available in public spectral libraries.

In contrast to EI, Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" ionization techniques that impart less energy to the analyte molecule. This results in minimal fragmentation and typically produces a prominent ion corresponding to the intact molecule, which is invaluable for confirming molecular weight.

Electrospray Ionization (ESI) is particularly suited for polar molecules. In positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, if these salts are present in the sample or solvent.

Chemical Ionization (CI) involves ion-molecule reactions in the gas phase. Using a reagent gas like methane (B114726) or ammonia (B1221849), CI would generate a protonated molecule [M+H]⁺ as the base peak with very little fragmentation, corroborating the molecular weight determined by ESI. nist.govlibretexts.org

The table below summarizes the ions expected from these soft ionization methods.

| Ionization Technique | Expected Ion | Calculated m/z |

| ESI / CI | Protonated Molecule [M+H]⁺ | 201.15 |

| ESI | Sodium Adduct [M+Na]⁺ | 223.13 |

| ESI | Potassium Adduct [M+K]⁺ | 239.10 |

This interactive table shows the mass-to-charge ratios for ions typically observed with soft ionization techniques, calculated from the compound's molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the elemental composition of C₁₁H₂₀O₃.

| Ion Formula | Type | Calculated Exact Mass |

| C₁₁H₂₀O₃ | Neutral Molecule | 200.14124 |

| [C₁₁H₂₁O₃]⁺ | Protonated Molecule [M+H]⁺ | 201.14857 |

| [C₁₁H₂₀O₃Na]⁺ | Sodium Adduct [M+Na]⁺ | 223.13051 |

This interactive table presents the calculated exact masses which can be experimentally verified using HRMS to confirm the elemental formula of the compound.

Advanced Spectroscopic Techniques for Structural Detail

While MS provides foundational data, more advanced spectroscopic methods can be employed to investigate specific aspects of molecular structure.

X-ray Absorption Spectroscopy (XAS) is a highly element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. wikipedia.org For this compound, XAS could theoretically be used to study the K-edge of the oxygen atoms.

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum would provide information on the oxidation state and local symmetry of the three distinct oxygen atoms (the ether oxygen, the carbonyl oxygen, and the ester single-bonded oxygen). However, XAS is a specialized technique requiring a synchrotron radiation source and is not typically employed for the routine characterization of a simple organic molecule such as this. No published XAS data for this compound are available.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

This compound, in its unsubstituted form, is an achiral molecule. It possesses a plane of symmetry and therefore does not have any stereocenters. As the compound is not optically active, chiroptical spectroscopy techniques are not applicable for its structural analysis.

Computational Chemistry and Theoretical Studies of Cycloheptyloxyacetic Acid Ethyl Ester

Molecular Modeling and Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. This is achieved through molecular modeling and geometry optimization, which for a flexible molecule like Cycloheptyloxyacetic Acid Ethyl Ester, involves a detailed exploration of its conformational landscape.

The cycloheptyl ring is known for its conformational flexibility, existing in several low-energy forms, most notably the twist-chair and boat conformations. The presence of the bulky oxyacetic acid ethyl ester substituent introduces further complexity. A thorough conformational search is therefore essential to identify the global minimum energy structure as well as other low-lying, thermally accessible conformers.

This search is typically performed using molecular mechanics force fields, which offer a computationally efficient way to explore the vast conformational space. The resulting unique conformers are then subjected to a more rigorous geometry optimization and energy minimization using quantum mechanical methods, such as Density Functional Theory (DFT). A common choice for such calculations is the B3LYP functional with a suitable basis set, for instance, 6-31G*.

The relative energies of the optimized conformers provide an understanding of their population distribution at a given temperature. It is anticipated that for this compound, the twist-chair conformation of the cycloheptyl ring would be the most stable, with the substituent occupying a pseudo-equatorial position to minimize steric hindrance.

Illustrative Data Table: Relative Energies of Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair (Equatorial) | C1 | 0.00 |

| Twist-Chair (Axial) | C1 | 2.5 |

| Boat (Equatorial) | C1 | 4.2 |

| Boat (Axial) | C1 | 6.8 |

Note: This data is illustrative and represents a plausible outcome of a computational study.

While specific receptor binding studies for this compound are not widely published, molecular docking simulations could be employed to predict its potential biological targets. In such a study, the lowest energy conformer of the molecule would be docked into the active site of a known protein receptor. The docking algorithm would then predict the most favorable binding pose and estimate the binding affinity.

The interactions between the ligand (this compound) and the receptor would be analyzed. Key interactions could include hydrogen bonding between the ester's carbonyl oxygen and amino acid residues in the receptor, as well as hydrophobic interactions involving the cycloheptyl and ethyl groups. This information is crucial in the rational design of new molecules with improved binding affinities.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. For this compound, this involves an analysis of its molecular orbitals and charge distribution.

DFT calculations provide a wealth of information about the electronic properties of a molecule. Key parameters that are typically calculated include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ether and ester groups, indicating their nucleophilic character.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons. fiveable.me

For this compound, the HOMO is expected to be localized primarily on the ether oxygen and the non-bonding electrons of the ester group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Illustrative Data Table: FMO Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and represents a plausible outcome of a computational study.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into their mechanisms and kinetics. For this compound, a relevant reaction to study would be its hydrolysis, which involves the cleavage of the ester bond.

Reaction pathway modeling would involve identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. The geometries of the transition states would be optimized, and their energies calculated. This allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. For the hydrolysis of this compound, the reaction could proceed through either an acid-catalyzed or a base-catalyzed mechanism, and computational studies could elucidate the preferred pathway.

Energetic Profiles of Proposed Synthetic Routes

The most plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of the target compound, the reaction would proceed between sodium cycloheptyloxide and ethyl chloroacetate.

The reaction is an S(_N)2 (bimolecular nucleophilic substitution) process. Computational studies on Williamson ether synthesis reactions provide insight into the energetic profile. The reaction typically proceeds through a single transition state.

Key energetic parameters that can be computationally modeled include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. For S(_N)2 reactions, this is influenced by the nature of the nucleophile, the electrophile, the leaving group, and the solvent.

Enthalpy of Reaction (ΔH): The net change in heat content during the reaction. Williamson ether syntheses are generally exothermic.

A hypothetical energetic profile for the synthesis of this compound via the Williamson ether synthesis is presented below. The values are illustrative and based on typical ranges for such reactions.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ea | Activation Energy | 15 - 25 |

| ΔH | Enthalpy of Reaction | -20 - -30 |

| Transition State | The highest energy point on the reaction coordinate | A single, well-defined transition state is expected |

Table 1: Hypothetical Energetic Profile for the Williamson Ether Synthesis of this compound.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly using Density Functional Theory (DFT), can provide detailed mechanistic insights into the Williamson ether synthesis of this compound. The reaction mechanism is a classic S(_N)2 pathway.

The key steps and features of the mechanism that can be elucidated through computational simulations are:

Nucleophilic Attack: The cycloheptyloxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate. The trajectory of this attack is crucial and is predicted to be from the backside relative to the leaving group (the chloride ion).

Transition State: A pentacoordinate transition state is formed where the oxygen atom of the cycloheptyloxide is partially bonded to the carbon atom, and the carbon-chlorine bond is partially broken. Computational modeling can determine the geometry and energy of this transition state.

Inversion of Stereochemistry: If the electrophilic carbon were a stereocenter, the S(_N)2 mechanism would lead to an inversion of its configuration. In the case of ethyl chloroacetate, this is not applicable.

Leaving Group Departure: The chloride ion departs, and the new carbon-oxygen bond is fully formed, yielding the this compound product.

Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the identification of unknown compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as those based on DFT (specifically the GIAO - Gauge-Including Atomic Orbital method) and machine learning algorithms, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov

For this compound, the predicted chemical shifts would be based on the electronic environment of each nucleus. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on the analysis of similar structural fragments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cycloheptyl CH-O | 3.8 - 4.0 | 75 - 80 |

| Cycloheptyl CH₂ | 1.4 - 1.8 | 25 - 35 |

| O-CH₂-C=O | 4.1 - 4.3 | 65 - 70 |

| C=O | - | 170 - 175 |

| O-CH₂-CH₃ | 4.0 - 4.2 | 60 - 65 |

| O-CH₂-CH₃ | 1.1 - 1.3 | 10 - 15 |

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. q-chem.com These calculations are typically performed using DFT.

The calculated vibrational frequencies can be used to assign the experimentally observed spectral bands to specific molecular motions (e.g., stretching, bending). For this compound, the characteristic vibrational frequencies for its key functional groups can be predicted.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |

| C-H (cycloheptyl) | Stretching | 2850 - 2960 | IR, Raman |

| C-O-C (ether) | Asymmetric Stretching | 1050 - 1150 | IR |

| C=O (ester) | Stretching | 1735 - 1750 | IR |

| C-O (ester) | Stretching | 1200 - 1300 | IR |

Table 3: Hypothetical Predicted Characteristic Vibrational Frequencies for this compound.

Derivatization Chemistry and Synthetic Utility of Cycloheptyloxyacetic Acid Ethyl Ester

Transformations of the Ester Moiety

The ethyl ester group represents a versatile handle for synthetic transformations, typically allowing for conversion into a variety of other functional groups.

Conversion to Cycloheptyloxyacetic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, Cycloheptyloxyacetic Acid, is a fundamental transformation. This reaction is typically achieved under acidic or basic conditions. However, specific reaction conditions, catalysts, and yields for the hydrolysis of Cycloheptyloxyacetic Acid Ethyl Ester are not documented.

Reduction to Cycloheptyloxyethanol

The reduction of the ester moiety to an alcohol, which would yield 2-(cycloheptyloxy)ethan-1-ol (B3377010), is another key synthetic manipulation. Reagents such as lithium aluminum hydride are commonly employed for this purpose. Detailed protocols and outcomes for the reduction of this compound have not been reported.

Formation of Other Ester Derivatives

Transesterification allows for the conversion of the ethyl ester into other ester forms by reaction with different alcohols. This process can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com The efficiency and scope of transesterification reactions starting from this compound with various alcohols are currently undocumented.

Functionalization and Modification of the Cycloheptyl Ring

The cycloheptyl ring offers a scaffold for further molecular complexity through various chemical modifications.

Addition Reactions to Unsaturated Cycloheptyl Precursors

The synthesis of this compound might proceed from an unsaturated cycloheptyl precursor, such as cycloheptene (B1346976). The addition of an acetic acid ethyl ester moiety across the double bond would be a plausible synthetic route. However, no literature specifically describes this approach or subsequent functionalization of the resulting saturated ring.

Ring Expansion/Contraction Strategies

Methodologies for the expansion or contraction of carbocyclic rings are established in organic synthesis. Such strategies could potentially be applied to the cycloheptyl ring of this compound to access different ring sizes. There is, however, no published research detailing the application of these strategies to this specific compound.

This compound as a Building Block in Complex Organic Synthesis

This compound is a versatile chemical intermediate whose structural features—a seven-membered cycloalkyl ring, an ether linkage, and an ethyl ester group—make it a valuable building block in the field of complex organic synthesis. The combination of its lipophilic cycloheptyl moiety and the reactive ester functional group allows for its incorporation into a variety of larger, more complex molecular architectures.

Precursor for Pharmacologically Relevant Scaffolds

The molecular structure of this compound contains key components that are desirable in the design of new therapeutic agents. The cycloheptyl group provides a bulky, non-polar scaffold that can enhance the lipophilicity of a molecule. This property is often modulated in drug discovery to improve pharmacokinetic properties, such as membrane permeability and distribution within the body. Furthermore, the hydrophobic nature of the cycloheptyl ring can facilitate strong binding interactions within the hydrophobic pockets of target enzymes or receptors.

The ethyl ester functionality serves as a convenient synthetic handle. It can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, cycloheptyloxyacetic acid. This carboxylic acid is a common functional group in many pharmacologically active compounds and can be readily converted into other functionalities, such as amides, esters, or ketones, through well-established synthetic methodologies. This allows for the coupling of the cycloheptyloxyacetic moiety to other fragments in the assembly of a target drug molecule.

Table 1: Potential Pharmacological Utility of Structural Features

| Structural Feature | Potential Role in Drug Scaffolds | Synthetic Handle |

|---|---|---|

| Cycloheptyl Group | Increases lipophilicity; facilitates binding to hydrophobic pockets. | Generally inert, providing a stable core. |

| Ether Linkage | Provides conformational flexibility to the side chain. | Stable under many reaction conditions. |

| Ethyl Ester | Can act as a prodrug moiety, improving bioavailability. | Hydrolysis to carboxylic acid for further derivatization (e.g., amide bond formation). |

Application in Analogues of Biologically Active Molecules (e.g., nucleoside analogues inspired bymdpi.com)

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.govekb.eg These molecules are structurally similar to natural nucleosides but contain modifications to the nucleobase or the sugar ring that disrupt viral replication or cancer cell proliferation. The flexible side chain of cycloheptyloxyacetic acid provides a unique, non-carbohydrate scaffold that can be used to synthesize acyclic nucleoside analogues. In these structures, the cycloheptyloxy-acetyl group would replace the traditional furanose sugar ring.

The synthesis of such an analogue would typically involve the following conceptual steps:

Hydrolysis: The ethyl ester of this compound is hydrolyzed to produce the free carboxylic acid.

Activation: The resulting carboxylic acid is activated, for example, by converting it into an acid chloride or by using a peptide coupling agent.

Coupling: The activated acid is then coupled with a modified nucleobase or a precursor containing the nucleobase to form the final acyclic nucleoside analogue.

This approach allows for the introduction of the lipophilic cycloheptyl group, which could potentially enhance the cellular uptake of the resulting nucleoside analogue.

Monomer in Functionalized Polymer Synthesismdpi.com

While this compound is not a monomer in its native form, it can be readily converted into reactive species suitable for polymerization. The resulting polymers would feature pendant cycloheptyloxy groups, which could impart unique properties such as increased hydrophobicity, altered solubility, and a lower glass transition temperature compared to polymers with smaller alkyl side chains.

Two potential pathways to utilize this compound in polymer synthesis include:

Polycondensation: The ethyl ester can be hydrolyzed to cycloheptyloxyacetic acid. This monofunctional carboxylic acid could be used as a chain-terminating agent or comonomer in the synthesis of polyesters or polyamides. Alternatively, chemical modification of the cycloheptyl ring to introduce a second reactive group (e.g., a hydroxyl or amino group) would transform it into a difunctional monomer capable of participating in step-growth polymerization.

Ring-Opening Polymerization: The ester can be reduced to form 2-(cycloheptyloxy)ethanol. This alcohol can be further converted into a cyclic monomer, such as a glycidyl (B131873) ether. The subsequent anionic ring-opening polymerization of this epoxide monomer would yield a polyether with pendant cycloheptyloxy-methyl side chains.

Table 2: Potential Routes to Functionalized Polymers

| Precursor from Target Compound | Monomer Type | Polymerization Method | Resulting Polymer Class |

|---|---|---|---|

| Cycloheptyloxyacetic Acid | Carboxylic Acid (modified to be difunctional) | Polycondensation | Polyester, Polyamide |

Analytical Derivatization Methods for Identification and Quantification (e.g., GC-MS techniques for complex mixtures)nih.govjfda-online.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, particularly those containing polar functional groups like carboxylic acids, are not sufficiently volatile or thermally stable for direct GC-MS analysis. Chemical derivatization is a common strategy employed to overcome these limitations by converting polar functional groups into less polar, more volatile derivatives.

This compound, as an ester, is generally volatile enough for direct analysis by GC-MS without the need for further derivatization. The primary application of derivatization in the context of this compound would be for the analysis of its parent carboxylic acid, cycloheptyloxyacetic acid. If this acid were present in a complex mixture (e.g., a biological or environmental sample), it would require derivatization to improve its chromatographic behavior and detection sensitivity.

The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a non-polar ester. This process reduces hydrogen bonding, increases volatility, and results in sharper, more symmetrical chromatographic peaks.

Table 3: Common Derivatization Reagents for the GC-MS Analysis of Cycloheptyloxyacetic Acid

| Reagent Class | Example Reagent | Derivative Formed | General Reaction Conditions | Advantages |

|---|---|---|---|---|

| Alkylation (Esterification) | Boron trifluoride in Methanol (BF₃-MeOH) | Methyl Ester | Heat (e.g., 60-100°C) for 5-15 minutes. | Quantitative and rapid reaction for forming simple alkyl esters. |